molecular formula C40H48F18N8O6 B118100 Plerixafor Hexa(trifluoroacetate) CAS No. 4069393-93-3

Plerixafor Hexa(trifluoroacetate)

カタログ番号: B118100
CAS番号: 4069393-93-3
分子量: 1078.8 g/mol
InChIキー: ZLIVMLGSJBPBRC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of plerixafor involves several steps. Initially, protective groups are introduced at the nitrogen atoms of cyclam (1,4,8,11-tetraazacyclotetradecane). The reaction of trisubstituted cyclams with para-xylylene dihalide yields a hexaprotected derivative of plerixafor. The protective groups are then removed to complete the synthesis . Industrial production methods often involve similar steps but are optimized for large-scale production .

生物活性

Plerixafor Hexa(trifluoroacetate), a derivative of plerixafor (AMD3100), is primarily known for its role as a chemokine receptor antagonist targeting CXCR4. This compound has garnered attention in the field of hematopoietic stem cell mobilization and cancer therapy. The following sections will detail its biological activity, including mechanisms of action, clinical studies, and relevant case studies.

Plerixafor functions as an antagonist of the CXCR4 receptor, which plays a crucial role in the trafficking and homing of hematopoietic stem cells (HSCs). By blocking this receptor, plerixafor disrupts the interaction between HSCs and the stromal-derived factor-1 (SDF-1), leading to enhanced mobilization of stem cells from the bone marrow into the peripheral blood. This mechanism is particularly beneficial in patients undergoing autologous stem cell transplantation.

Clinical Studies

1. Phase III Study on Non-Hodgkin Lymphoma (NHL)

A pivotal Phase III clinical trial evaluated the efficacy and safety of plerixafor in combination with granulocyte colony-stimulating factor (G-CSF) for mobilizing HSCs in patients with NHL. In this multicenter, randomized, double-blind study involving 298 patients:

  • Objective : Assess the percentage of patients achieving >5 x 10^6 CD34+ cells/kg for transplantation.
  • Results :
    • 59% of patients receiving plerixafor met the primary endpoint compared to 20% in the placebo group (P < .001).
    • The study reported a significant increase in successful mobilization rates, with adverse effects primarily consisting of gastrointestinal disorders and injection site reactions .

2. Rescue Protocol for Failed Mobilization

In cases where initial mobilization failed, a rescue protocol was implemented. Patients received G-CSF followed by plerixafor:

  • Findings :
    • Of 68 patients who failed initial mobilization, 91% entered the rescue procedure.
    • The engraftment times for neutrophils and platelets were similar to those who did not fail initial mobilization, indicating that plerixafor effectively remobilized HSCs even after previous failures .

Table 1: Summary of Clinical Study Results

Study ParameterPlerixafor GroupPlacebo GroupP-Value
Patients achieving >5 x 10^6 CD34+ cells/kg89 (59%)29 (20%)< .001
Total Patients Undergoing Transplantation135 (90%)82 (55%)< .001
Common Adverse EventsGI disordersGI disordersN/A

Case Studies

Case Study: Efficacy in Multiple Myeloma

A recent case study highlighted the use of plerixafor in a patient with multiple myeloma who had previously undergone failed mobilizations. After administration of G-CSF followed by plerixafor, the patient successfully mobilized sufficient CD34+ cells for autologous transplantation. This case underscores plerixafor's potential as a critical agent in challenging mobilization scenarios.

特性

IUPAC Name

1-[4,8-bis(2,2,2-trifluoroacetyl)-11-[[4-[[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]phenyl]methyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H48F18N8O6/c41-35(42,43)29(67)61-13-3-15-65(33(71)39(53,54)55)23-21-63(31(69)37(47,48)49)11-1-9-59(17-19-61)25-27-5-7-28(8-6-27)26-60-10-2-12-64(32(70)38(50,51)52)22-24-66(34(72)40(56,57)58)16-4-14-62(20-18-60)30(68)36(44,45)46/h5-8H,1-4,9-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIVMLGSJBPBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCCN(CCN(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F)CC2=CC=C(C=C2)CN3CCCN(CCN(CCCN(CC3)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H48F18N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461834
Record name AGN-PC-006HWZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1078.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4069393-93-3
Record name AGN-PC-006HWZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。